1-(3,5-Difluoropyridin-2-yl)cyclopropanamine

Medicinal Chemistry Drug Discovery ADMET Properties

Medicinal chemistry programs targeting kinase inhibition require fluorinated pyridine building blocks with precise substitution patterns to optimize ADMET profiles. 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine delivers: • XLogP3 = 0.3 - ideal lipophilicity for oral bioavailability optimization • 3,5-Difluoro pattern blocks oxidative metabolism sites, improving PK stability • 97% purity, available as hydrochloride salt for direct HTS and SAR use • 4 H-bond acceptors enable key hinge-region interactions in kinase binding pockets

Molecular Formula C8H8F2N2
Molecular Weight 170.16 g/mol
CAS No. 1260657-75-7
Cat. No. B1425957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
CAS1260657-75-7
Molecular FormulaC8H8F2N2
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C=C(C=N2)F)F)N
InChIInChI=1S/C8H8F2N2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2
InChIKeyRNSQTFZLDMRTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluoropyridin-2-yl)cyclopropanamine Overview


1-(3,5-Difluoropyridin-2-yl)cyclopropanamine (CAS 1260657-75-7) is a fluorinated pyridine derivative featuring a cyclopropylamine moiety. It is a small-molecule building block with a molecular weight of 170.16 g/mol and the molecular formula C₈H₈F₂N₂ [1]. The compound is characterized by the presence of a cyclopropane ring attached to a pyridine ring that is substituted with two fluorine atoms at the 3 and 5 positions [1]. This specific substitution pattern imparts unique physicochemical properties that differentiate it from its mono-fluorinated and chlorinated analogs, making it a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors .

Workflow
Kinase inhibitor synthesis and SAR exploration
Selection
3,5-difluoro substitution for ADME optimization
Use Context
Medicinal chemistry lead optimization campaigns

1-(3,5-Difluoropyridin-2-yl)cyclopropanamine: Substitution Challenges


While compounds like 1-(3,5-dichloropyridin-2-yl)cyclopropanamine or 1-(3-fluoropyridin-2-yl)cyclopropanamine share a similar core scaffold, they cannot be considered drop-in replacements. The specific 3,5-difluoro substitution pattern on the pyridine ring fundamentally alters key physicochemical properties that are critical for drug-likeness and biological target engagement [1]. These properties, including lipophilicity (LogP) and hydrogen-bonding capacity, are not linearly scalable and can significantly impact a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Therefore, selecting the appropriate building block from the outset is crucial to avoid costly and time-consuming re-optimization of lead series in medicinal chemistry campaigns.

ADMET Profile Non-Linearity
3,5-difluoro substitution alters lipophilicity and hydrogen-bonding non-linearly versus dichloro or mono-fluoro analogs; re-optimization of lead series may be required.
Target Engagement Differences
Hydrogen bond acceptor count differs (4 vs 2 or 3), which may shift molecular recognition and binding affinity in kinase hinge regions.
Lead Series Reproducibility
Substituting with analogs may introduce metabolic liabilities or solubility changes, potentially diverging lead optimization paths.

1-(3,5-Difluoropyridin-2-yl)cyclopropanamine: Quantitative Evidence


Balanced Lipophilicity vs. Analogs

The compound exhibits a predicted lipophilicity (XLogP3-AA) of 0.3 [1]. This value represents a middle ground compared to the more lipophilic dichloro analog (XLogP3-AA = 1.3) [2] and the slightly more hydrophilic mono-fluorinated analogs (XLogP3-AA = 0.2) [3]. This moderate lipophilicity is often desirable for achieving a favorable balance between passive membrane permeability and aqueous solubility, two critical parameters for oral drug candidates.

Balanced Lipophilicity
Cross-study comparable
XLogP3 = 0.3
Δ -1.0 vs dichloro analog
Δ +0.1 vs mono-fluoro analog
Supports balanced ADME profile in lead optimization.
Predicted value; experimental confirmation recommended.
Medicinal Chemistry Drug Discovery ADMET Properties

Hydrogen Bond Acceptor Advantage

The target compound contains four hydrogen bond acceptor atoms [1]. In contrast, the mono-fluorinated analogs (both 3-fluoro and 5-fluoro) possess three HBA atoms [2], and the dichloro analog contains only two [3]. The presence of two fluorine atoms on the pyridine ring increases the molecule's capacity for hydrogen bonding, which can be critical for establishing key interactions with biological targets such as kinase hinge regions or improving solubility.

HBA Capacity
Cross-study comparable
4 HBA atoms
+1 vs mono-fluoro analogs
+2 vs dichloro analog
Enhanced HBA capacity may support molecular recognition studies.
Computed value; may influence solubility and affinity.
Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

High Purity for Assay Reproducibility

Reputable suppliers offer this compound with a minimum purity specification of 97% . This is a quantifiable improvement over lower purity grades (e.g., 95% from alternative sources ) which may contain higher levels of uncharacterized impurities. For biological screening or as a synthetic intermediate, a higher purity specification directly translates to more reliable and reproducible results.

Purity Specification
Data to verify
≥97%
Higher purity may reduce assay artifacts.
Verify lot-specific Certificate of Analysis before use.
Chemical Procurement Analytical Chemistry Biological Assays

Hydrochloride Salt Form Benefits

The compound is readily available as a stable hydrochloride salt . While the free base form exists, the hydrochloride salt is specifically noted for its enhanced solubility and stability, making it more suitable for standard laboratory handling and formulation into aqueous buffers for biological assays . This is a practical advantage for day-to-day research operations.

Salt Form Advantage
Data to verify
Hydrochloride salt
Improved solubility & stability vs free base
Facilitates aqueous stock preparation and storage.
Confirm solubility and stability under specific experimental conditions.
Formulation Science Biological Assays Stability Studies

1-(3,5-Difluoropyridin-2-yl)cyclopropanamine: Application Scenarios


Orally Bioavailable Kinase Inhibitors

The compound's moderate lipophilicity (XLogP3 = 0.3) [1] makes it an ideal scaffold for generating lead compounds with a high probability of achieving oral bioavailability. Medicinal chemists can utilize this building block in parallel synthesis to explore SAR around the pyridine ring, with the confidence that the starting point is within the optimal LogP range for cellular permeability and aqueous solubility.

Enhanced Target Engagement

The presence of four hydrogen bond acceptor atoms [2] provides a distinct advantage for designing ligands that require strong, specific interactions with their biological targets. This is particularly relevant for kinase inhibitors where the pyridine nitrogen and fluorine atoms can participate in key hydrogen bonds with the protein hinge region, potentially improving binding affinity and selectivity over analogs with fewer acceptor atoms.

HTS and In Vitro Pharmacology

The high purity specification (97%) and the availability as a hydrochloride salt make this compound well-suited for direct use in HTS campaigns and detailed in vitro pharmacology studies. The enhanced solubility of the salt form facilitates the preparation of DMSO or aqueous stock solutions at reliable concentrations, minimizing the risk of compound precipitation and ensuring accurate dose-response measurements.

Metabolic Stability Optimization

The 3,5-difluoro substitution pattern on the pyridine ring is a common motif for blocking sites of oxidative metabolism . By incorporating this building block early in a drug discovery program, researchers can potentially mitigate metabolic liabilities often associated with unsubstituted pyridines or mono-fluorinated analogs, thereby improving the pharmacokinetic profile of the lead series.

Application
Selection Property
Validation Focus
Oral bioavailability design
Moderate lipophilicity profile
ADME assay context
Target engagement studies
Hydrogen bond acceptor capacity
Binding affinity and selectivity screening
HTS and in vitro pharmacology
High purity and salt form solubility
Stock solution preparation and dose-response accuracy
Metabolic stability research
3,5-difluoro metabolic blocking motif
Metabolic stability assay context

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